![molecular formula C10H9BrF3NO B12075996 N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine est un composé organique synthétique caractérisé par la présence d'un atome de brome, d'un groupe trifluorométhyle et d'un cycle oxétane lié à un groupe amine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine implique généralement plusieurs étapes:
Bromation: Le matériau de départ, la 3-(trifluorométhyl)aniline, subit une bromation à l'aide de brome ou d'un agent bromant comme la N-bromosuccinimide (NBS) pour introduire l'atome de brome à la position souhaitée.
Formation du cycle oxétane: L'intermédiaire bromé est ensuite soumis à une cyclisation pour former le cycle oxétane. Cela peut être réalisé en utilisant une base appropriée et un précurseur oxétane halogéné.
Amination: Enfin, l'intermédiaire oxétane est réagi avec une source d'amine pour introduire le groupe amine, complétant la synthèse de la N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de procédés évolutifs pour répondre aux exigences industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine peut subir diverses réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être remplacé par d'autres nucléophiles par des réactions de substitution nucléophile.
Oxydation et réduction: Le composé peut être oxydé ou réduit dans des conditions appropriées, conduisant à la formation de différents groupes fonctionnels.
Réactions de couplage: Le groupe trifluorométhyle peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution: Des réactifs comme l'azoture de sodium ou le thiocyanate de potassium peuvent être utilisés pour la substitution nucléophile.
Oxydation: Des oxydants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des azides ou des thiocyanates, tandis que l'oxydation et la réduction peuvent conduire à la formation d'alcools, de cétones ou d'amines.
Applications de la recherche scientifique
La N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine a plusieurs applications dans la recherche scientifique:
Chimie médicinale: Elle peut être utilisée comme un bloc de construction pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux: Les caractéristiques structurelles uniques du composé le rendent approprié au développement de matériaux avancés, tels que les polymères ou les revêtements présentant des propriétés spécifiques.
Études biologiques: Elle peut être utilisée dans l'étude des voies et mécanismes biologiques, en particulier ceux impliquant le brome ou les groupes trifluorométhyle.
Mécanisme d'action
Le mécanisme par lequel la N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine exerce ses effets dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Le groupe trifluorométhyle peut améliorer l'affinité de liaison et la stabilité métabolique du composé, tandis que le cycle oxétane peut influencer ses propriétés pharmacocinétiques.
Applications De Recherche Scientifique
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving bromine or trifluoromethyl groups.
Mécanisme D'action
The mechanism by which N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxetane ring can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Bromo-5-(trifluorométhyl)phénol
- 3-Bromo-5-(trifluorométhyl)pyridine
- N-[3,5-Bis(trifluorométhyl)phényl]-5-bromo-2-hydroxybenzamide
Unicité
La N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine est unique en raison de la présence du cycle oxétane, qui est moins courant dans les composés similaires. Cette structure cyclique peut conférer des propriétés chimiques et physiques distinctes, telles qu'une stabilité accrue et une réactivité unique, la rendant précieuse pour des applications spécifiques dans la recherche et l'industrie.
En comprenant la synthèse, les réactions, les applications et les mécanismes de la N-[3-bromo-5-(trifluorométhyl)phényl]oxétan-3-amine, les chercheurs peuvent mieux utiliser ce composé dans diverses entreprises scientifiques.
Propriétés
Formule moléculaire |
C10H9BrF3NO |
|---|---|
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-7-1-6(10(12,13)14)2-8(3-7)15-9-4-16-5-9/h1-3,9,15H,4-5H2 |
Clé InChI |
GTTZREMPYGXSDF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
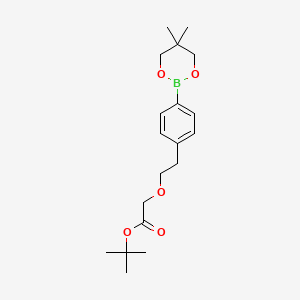
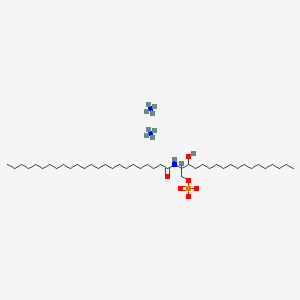
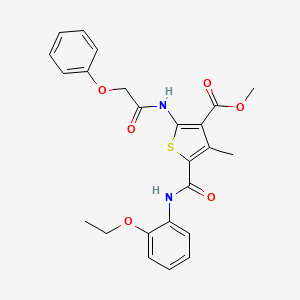
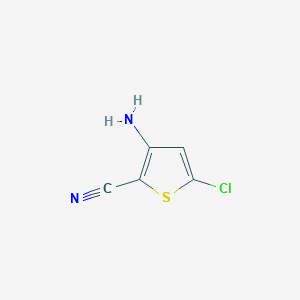

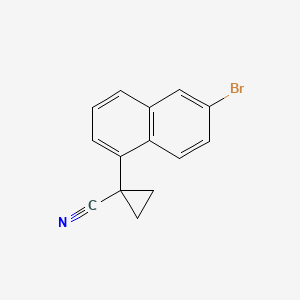




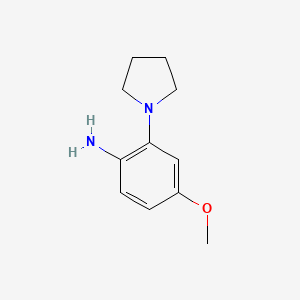
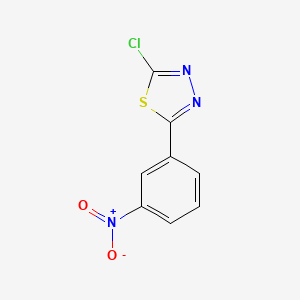
![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)
